molecular formula C12H13NO5 B8410322 Cyclopentyl 4-nitrophenyl carbonate

Cyclopentyl 4-nitrophenyl carbonate

Cat. No. B8410322
M. Wt: 251.23 g/mol
InChI Key: TYGCBNNJAFOHKI-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

To a mixture of cyclopentanol (0.5 g, 6 mol), p-nitrophenyl chloroformate (1.3 g, 6.4 mmol) in methylene chloride (10 mL) was added triethylamine (1.2 mL, 8.7 mmol). The mixture was stirred at r.t. for 2 h. After removal of solvent, the crude residue was purified by flash chromatography on a silica gel column eluted with 20% EtOAc in hexane to yield the desired product (0.86 g, 59%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9].C(N(CC)CC)C>C(Cl)Cl>[C:8](=[O:9])([O:10][C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)[O:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with 20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1CCCC1)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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